2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC16134214
Molecular Formula: C22H18ClN5OS
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide -](/images/structure/VC16134214.png)
Specification
Molecular Formula | C22H18ClN5OS |
---|---|
Molecular Weight | 435.9 g/mol |
IUPAC Name | 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Standard InChI | InChI=1S/C22H18ClN5OS/c1-15-3-2-4-18(13-15)25-20(29)14-30-22-27-26-21(16-9-11-24-12-10-16)28(22)19-7-5-17(23)6-8-19/h2-13H,14H2,1H3,(H,25,29) |
Standard InChI Key | OGCKQFISTQNFFE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Introduction
Potential Biological Activities
Compounds with similar structures to 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the chlorophenyl and pyridinyl groups may enhance its interaction with biological targets.
Research Findings
While specific research findings for this compound are not available, similar compounds have shown promising results in various biological assays. For example, triazole derivatives have been explored as potential inhibitors in different therapeutic areas due to their ability to interact with enzymes and receptors.
Data Tables
Given the lack of specific data on 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide, we can consider the properties of similar compounds:
Compound Feature | Description |
---|---|
Molecular Formula | Not specified for this compound, but similar compounds have complex formulas involving multiple rings and functional groups. |
Biological Activities | Potential antimicrobial, antifungal, and anticancer activities based on similar triazole derivatives. |
Synthesis Method | Typically involves multi-step reactions starting with isonicotinohydrazide and isothiocyanatobenzene. |
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